molecular formula C18H18N2O2 B268254 4-sec-butoxy-N-(2-cyanophenyl)benzamide

4-sec-butoxy-N-(2-cyanophenyl)benzamide

Cat. No.: B268254
M. Wt: 294.3 g/mol
InChI Key: SAZUOYHLVYXULN-UHFFFAOYSA-N
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Description

4-sec-Butoxy-N-(2-cyanophenyl)benzamide is a benzamide derivative characterized by a 4-sec-butoxy substituent on the benzoyl ring and a 2-cyanophenyl group attached to the amide nitrogen. This structure combines lipophilic (sec-butoxy) and electron-withdrawing (cyano) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-butan-2-yloxy-N-(2-cyanophenyl)benzamide

InChI

InChI=1S/C18H18N2O2/c1-3-13(2)22-16-10-8-14(9-11-16)18(21)20-17-7-5-4-6-15(17)12-19/h4-11,13H,3H2,1-2H3,(H,20,21)

InChI Key

SAZUOYHLVYXULN-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Bioactivity

A. Antitumor Activity

  • N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide (): Shares a 4-butoxy group with the target compound but replaces the 2-cyanophenyl group with a benzoimidazole-linked phenyl ring. Demonstrates antitumor activity with >30% overall synthesis yield. The benzoimidazole moiety likely enhances DNA intercalation or protein binding compared to the cyano group in the target compound.

B. Antiparasitic Activity

  • Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) (): Contains a nitro-thiazole substituent instead of sec-butoxy/cyano groups. The nitro-thiazole group confers broad antiparasitic activity, whereas the sec-butoxy group in the target compound may enhance membrane permeability due to increased lipophilicity.
Electronic and Steric Effects of Substituents
  • N-(2-chloro-4-cyanophenyl)benzamide (): Differs by a chloro substituent at the 2-position and a cyano group at the 4-position.
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Bromo (electron-withdrawing) and nitro (strongly electron-withdrawing) groups contrast with the sec-butoxy (electron-donating) and cyano groups. Nitro substituents may reduce bioavailability due to higher polarity, while sec-butoxy enhances lipophilicity.
Enzyme Inhibition and Structure-Activity Relationships (SAR)
  • 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (): A carboxyphenyl substituent replaces the sec-butoxy group. In PCAF HAT inhibition assays, acyl chain length at the 2-position showed minimal impact, but the presence of a 2-acylamino side chain was critical for activity (67–79% inhibition). The target compound’s sec-butoxy group may similarly influence binding through hydrophobic interactions.

Comparative Data Table

Compound Name Key Substituents Molecular Weight Bioactivity/Function Synthesis Yield/Notes Reference ID
4-sec-Butoxy-N-(2-cyanophenyl)benzamide 4-sec-butoxy, 2-cyanophenyl 310.35* Under investigation Requires optimization N/A
N-[2-(Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide 4-butoxy, benzoimidazole-phenyl 399.45 Antitumor >30% overall yield
Nitazoxanide 2-acetolyloxy, 5-nitrothiazole 307.28 Antiparasitic Well-established synthesis
N-(2-chloro-4-cyanophenyl)benzamide 2-chloro, 4-cyano 256.69 Synthetic intermediate CAS 1402938-79-7
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 4-carboxyphenyl 326.37 PCAF HAT inhibitor (67% inhibition) Optimized via acyl chain modifications

*Calculated based on molecular formula.

Key Findings and Implications

  • Bioactivity : The sec-butoxy group in the target compound may enhance lipophilicity and membrane permeability compared to polar substituents (e.g., nitro, carboxy) in analogues .
  • Synthetic Challenges: The 2-cyanophenyl group requires precise reaction conditions, as seen in intermediates involving phosphorous pentachloride and thiocyanate reagents .
  • Contradictions : suggests acyl chain length has minimal impact on enzyme inhibition, contrasting with studies where bulkier substituents (e.g., sec-butoxy) improve binding .

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